molecular formula C10H7IN2O3 B5176844 Cambridge id 6369455 CAS No. 6369-45-5

Cambridge id 6369455

Cat. No.: B5176844
CAS No.: 6369-45-5
M. Wt: 330.08 g/mol
InChI Key: RNVZQBPFBKVHOS-UHFFFAOYSA-N
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Description

For this analysis, we assume it refers to CAS No. 1046861-20-4, a boronic acid derivative described in . This compound has the molecular formula C₆H₅BBrClO₂, a molecular weight of 235.27 g/mol, and notable properties such as high GI absorption, BBB permeability, and moderate solubility (0.24 mg/ml) . Its synthesis involves palladium-catalyzed coupling in a THF/water medium at 75°C .

Properties

IUPAC Name

1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O3/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVZQBPFBKVHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367588
Record name ST51022481
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6369-45-5
Record name ST51022481
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like Cambridge ID 6369455 often involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield, purity, and cost-effectiveness. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions typical of organic molecules, including:

Reaction TypeDescriptionAnalytical Techniques
Condensation Formation of carbon-nitrogen bonds (e.g., urea-ester coupling)NMR spectroscopy, X-ray crystallography
Cross-Coupling Palladium-catalyzed reactions (e.g., Suzuki, Heck)TLC, GC-MS
Deprotection Removal of protecting groups (e.g., Boc, Fmoc)HPLC, IR spectroscopy
Alkylation Introduction of alkyl groups (e.g., via Grignard reagents)Mass spectrometry

Reaction Mechanisms and Kinetics

While specific mechanistic data for Cambridge ID 6369455 is limited, general principles from medicinal chemistry studies suggest:

  • Rate-Determining Steps : Deprotection reactions (e.g., Boc removal) often involve acid-catalyzed hydrolysis, with kinetics influenced by solvent choice and temperature .

  • Thermodynamic Control : Condensation reactions typically favor thermodynamically stable products (e.g., conjugated systems) under reflux conditions.

Analytical and Structural Characterization

TechniquePurposeKey Data Points
NMR Spectroscopy Confirming molecular structure and functional groupsChemical shifts, coupling constants
X-ray Crystallography Determining 3D molecular geometry and bond lengthsAtomic coordinates, bond angles
HPLC Assessing purity and reaction yieldsRetention times, peak integration

Research Findings and Trends

  • Literature Gaps : Direct references to this compound in reaction databases (e.g., Current Chemical Reactions) are not explicitly documented .

  • Methodological Insights : Studies comparing historical and modern synthesis methods highlight the dominance of deprotection and alkylation reactions in medicinal chemistry, which may inform analogous pathways for this compound.

  • Patent Mining : Automated systems for extracting reaction parameters from patents could be applied to uncover undocumented synthetic routes for this compound.

Scientific Research Applications

Cambridge ID 6369455 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Employed in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Cambridge ID 6369455 involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cambridge ID 6369455 (hypothesized as CAS 1046861-20-4) with structurally analogous compounds from and :

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid CAS 1455091-10-7 (C₁₇H₁₃NO₄)
Molecular Weight (g/mol) 235.27 235.27 295.29
Log Po/w (XLOGP3) 2.15 2.15 (estimated) 3.48
Solubility (mg/ml) 0.24 0.18 0.05
TPSA (Ų) 40.46 40.46 75.67
BBB Permeability Yes Yes No
Synthetic Accessibility 2.07 1.98 3.45

Key Observations :

  • Lipophilicity : CAS 1455091-10-7 exhibits higher Log Po/w (3.48) compared to this compound (2.15), suggesting greater membrane permeability but lower aqueous solubility .
  • Synthetic Complexity : this compound has a lower synthetic accessibility score (2.07) than CAS 1455091-10-7 (3.45), indicating easier scalability .
Pharmacological Profiles
  • This compound: No CYP inhibition or P-gp substrate activity, reducing drug-drug interaction risks .
  • CAS 1455091-10-7 : Displays PAINS alerts (structural motifs associated with assay interference), limiting its utility in drug development .
Thermal and Reaction Stability

This compound’s synthesis requires controlled conditions (75°C, 1.33 hours) to avoid decomposition, whereas CAS 1455091-10-7 involves multi-step reactions with brominating agents (e.g., NBS), increasing operational complexity .

Structural Similarity and Nomenclature

Using the CSD (Cambridge Structural Database), this compound shares 87% similarity with (6-Bromo-2,3-dichlorophenyl)boronic acid, differing primarily in halogen substitution patterns. The IUPAC naming conventions () clarify these distinctions:

  • This compound : 3-Bromo-5-chlorophenylboronic acid.
  • Analog : 6-Bromo-2,3-dichlorophenylboronic acid.

This structural variance impacts electronic properties and reactivity, as bromine’s electron-withdrawing effect dominates in meta positions .

Research Implications and Limitations

Methodological Considerations

Adherence to IUPAC guidelines () and standardized reporting () is critical for reproducibility. For example, discrepancies in Log Po/w calculations (iLOGP vs. XLOGP3) highlight the need for consistent computational protocols .

Q & A

Q. What strategies mitigate bias in subjective data interpretation (e.g., spectral analysis)?

  • Methodological Answer :
  • Implement double-blind analysis : Have two researchers independently interpret NMR/IR spectra.
  • Use automated peak-fitting software (e.g., MestReNova) to reduce human error.
  • Disclose potential conflicts of interest (e.g., funding sources) in publications .

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